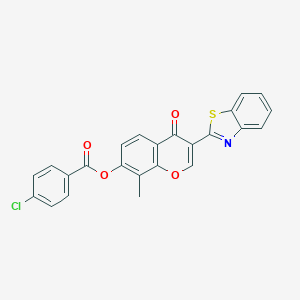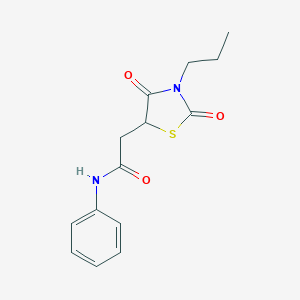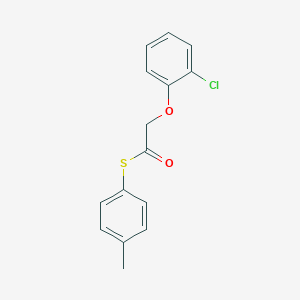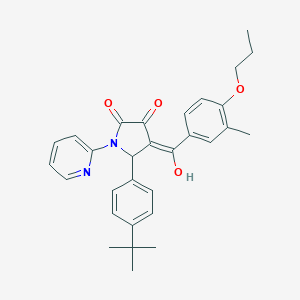
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth, bacterial and fungal cell wall synthesis, and oxidative stress. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has shown various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce oxidative stress and inflammation. Additionally, it has shown low toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is its ease of synthesis and purification. It has also shown good stability and solubility in various solvents. However, one of the limitations is its low aqueous solubility, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as an antibacterial and antifungal agent, particularly in the treatment of multidrug-resistant infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has been achieved by various methods. One of the most commonly used methods is the reaction of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl chloride with 4-chlorobenzoic acid in the presence of a base such as triethylamine. Another method involves the reaction of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl chloride with 4-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have shown good yields and purity of the final product.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. It has also been studied as a potential antibacterial and antifungal agent, as it has shown inhibitory activity against various bacteria and fungi. Additionally, it has been studied as a potential antioxidant and anti-inflammatory agent, as it has shown the ability to scavenge free radicals and reduce inflammation.
Propriétés
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClNO4S/c1-13-19(30-24(28)14-6-8-15(25)9-7-14)11-10-16-21(27)17(12-29-22(13)16)23-26-18-4-2-3-5-20(18)31-23/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGHIKSQMCTKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B383496.png)
![Methyl 2-[(5-iodofuran-2-carbonyl)amino]benzoate](/img/structure/B383497.png)


![5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383500.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383501.png)

![5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B383506.png)
![allyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383509.png)

![2-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B383512.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(3-toluidino)ethyl]acetamide](/img/structure/B383515.png)
![N-hexadecyl-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383516.png)
